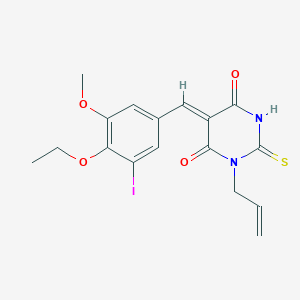![molecular formula C27H31NO4S B300846 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is commonly known as DTTB-HBTD and has potential applications in various fields of research, including medicine, chemistry, and material science.
Mecanismo De Acción
The mechanism of action of DTTB-HBTD is not fully understood. However, studies have shown that it may act as an anti-oxidant by scavenging free radicals and inhibiting lipid peroxidation. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, DTTB-HBTD has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DTTB-HBTD has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in cells and tissues. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. In addition, DTTB-HBTD has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTB-HBTD has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple procedures. It is also relatively inexpensive compared to other compounds with similar properties. However, DTTB-HBTD has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on DTTB-HBTD. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease. Another direction is to explore its potential use in the synthesis of new materials, such as polymers and nanoparticles. In addition, further studies are needed to understand the mechanism of action of DTTB-HBTD and to optimize its properties for specific applications.
Métodos De Síntesis
DTTB-HBTD can be synthesized using various methods, such as the Knoevenagel condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-(4-methylphenyl)-2-oxoacetic acid, followed by the reaction with thiosemicarbazide. The compound can also be synthesized using a one-pot reaction method, which involves the reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde, 2-(4-methylphenyl)-2-oxoacetic acid, and thiosemicarbazide, in the presence of a catalyst. The synthesis method used depends on the specific application of DTTB-HBTD.
Aplicaciones Científicas De Investigación
DTTB-HBTD has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer’s disease, and other neurodegenerative disorders. In chemistry, DTTB-HBTD has been studied for its ability to act as a catalyst and as a chelating agent. It has also been investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Propiedades
Nombre del producto |
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C27H31NO4S |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H31NO4S/c1-16-8-10-18(11-9-16)21(29)15-28-24(31)22(33-25(28)32)14-17-12-19(26(2,3)4)23(30)20(13-17)27(5,6)7/h8-14,30H,15H2,1-7H3/b22-14- |
Clave InChI |
BUSMDHQTXKRFCL-HMAPJEAMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[(4-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide](/img/structure/B300763.png)
![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)
![5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B300770.png)
![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)


![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)
![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300781.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300782.png)
![methyl 3-methyl-4-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B300783.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)